Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
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Overview
Description
“Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate” is a chemical compound with the molecular formula C21H16ClNO4S2 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenecarboxylate group, a nitrobenzyl group, and a chlorophenyl group, all connected by sulfanyl (S-H) bonds .Scientific Research Applications
Chemical Reactivity and Compound Synthesis
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate and its derivatives have been a subject of chemical synthesis and study due to their unique chemical structure and reactivity. Valiullina et al. (2020) demonstrated that primary amine-promoted ring-opening reactions in carbapenem-derived p-nitrobenzyl esters lead to the formation of enantiomerically pure pyrrolidine derivatives, indicating potential for creating stereochemically complex molecules for various applications (Valiullina et al., 2020). Similarly, Makarenko et al. (2018) elaborated on the synthesis and structure characterization of alkyl 2-arylsulfanyl-3-nitroacrylates, providing insights into the molecular architecture and potential reactivity of such compounds (Makarenko et al., 2018).
Material Science and Engineering
In the field of material science, Tapaswi et al. (2015) explored the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, indicating the use of these compounds in creating materials with high refractive indices and small birefringence. These materials also exhibited good thermomechanical stabilities, opening doors for applications in optical devices and engineering (Tapaswi et al., 2015).
Analytical Chemistry
In analytical chemistry, Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, including compounds structurally related to this compound. These compounds were used as cationic reagents for determining anionic surfactants, showcasing the role of such chemicals in enhancing analytical techniques (Higuchi et al., 1980).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S2/c1-27-21(24)17-4-2-3-5-19(17)28-13-14-6-11-20(18(12-14)23(25)26)29-16-9-7-15(22)8-10-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHJTRABQCWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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